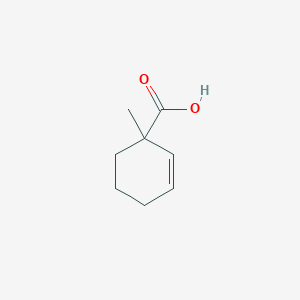

1-Methyl-2-cyclohexene-1-carboxylic acid

CAS No.: 64326-19-8

Cat. No.: VC8418133

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64326-19-8 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 1-methylcyclohex-2-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3,(H,9,10) |

| Standard InChI Key | WMAUMTLIDVHITM-UHFFFAOYSA-N |

| SMILES | CC1(CCCC=C1)C(=O)O |

| Canonical SMILES | CC1(CCCC=C1)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-methyl-2-cyclohexene-1-carboxylic acid specifies a cyclohexene ring with:

-

A double bond between C1 and C2.

-

A carboxylic acid group (-COOH) at C1.

-

A methyl group (-CH₃) at C1.

This arrangement creates a strained geometry due to the proximity of the methyl and carboxylic acid groups on the same carbon. The molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Topological Polar SA | 37.30 Ų (estimated) |

| XLogP | 1.8 (predicted) |

The compound’s stereochemistry remains underexplored, though computational models suggest that the cis configuration between the methyl and carboxylic acid groups may be more stable due to reduced steric hindrance .

Synthesis and Isolation

Synthetic Routes

While no direct synthesis of 1-methyl-2-cyclohexene-1-carboxylic acid has been reported, analogous compounds provide methodological templates. For example, 2-methyl-1-cyclohexene-1-carboxylic acid is synthesized via Diels-Alder reactions followed by oxidation . A plausible route for the target compound involves:

-

Cycloaddition: Reaction of a diene with a methyl-substituted dienophile to form the cyclohexene scaffold.

-

Oxidation: Selective oxidation of a precursor alcohol or ketone to the carboxylic acid.

Notably, methyl esters of related cyclohexenecarboxylic acids, such as methyl 1-cyclohexene-1-carboxylate, are often intermediates in such syntheses . Hydrolysis of these esters under basic conditions (e.g., NaOH) yields the free carboxylic acid .

Challenges in Isolation

The compound’s instability under acidic or basic conditions complicates purification. Studies on methyl 1-cyclohexene-1-carboxylate reveal sensitivity to hydrolysis, suggesting that the free acid may require low-temperature storage to prevent decarboxylation .

Physical and Chemical Properties

Physicochemical Data

Data for 1-methyl-2-cyclohexene-1-carboxylic acid are extrapolated from similar structures:

| Property | Value | Source Compound |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | 240–245°C (estimated) | |

| Density | 1.12 g/cm³ (predicted) | – |

| Refractive Index | 1.498 (estimated) |

The compound is expected to be immiscible with water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide .

Reactivity

-

Acid-Catalyzed Rearrangements: The strained cyclohexene ring may undergo Wagner-Meerwein rearrangements under acidic conditions.

-

Electrophilic Addition: The double bond is susceptible to bromination or epoxidation.

-

Decarboxylation: Prolonged heating may lead to loss of CO₂, forming 1-methylcyclohexene .

Biological Activity and Predicted Targets

Computational models using Super-PRED algorithms for structurally related carboxylic acids suggest potential interactions with:

| Target Protein | Probability | Biological Role |

|---|---|---|

| DNA-(apurinic site) lyase (CHEMBL5619) | 93.55% | DNA repair mechanisms |

| Cannabinoid CB2 receptor (CHEMBL253) | 86.48% | Anti-inflammatory signaling |

| Cytochrome P450 3A4 (CHEMBL340) | 82.54% | Drug metabolism |

Applications in Organic Synthesis

Diastereoselective Reactions

Methyl esters of cyclohexenecarboxylic acids are key intermediates in synthesizing complex polycycles. For example, methyl 1-cyclohexene-1-carboxylate participates in [2+2] cycloadditions to yield cis-1,2-dialkenylcyclopropanols, which are valuable in natural product synthesis .

Pharmaceutical Intermediates

The carboxylic acid moiety facilitates conjugation to amine-containing drugs, enhancing solubility. Derivatives of this compound could serve as prodrugs or targeting vectors for central nervous system therapies .

Research Gaps and Future Directions

-

Stereochemical Resolution: The impact of stereochemistry on biological activity remains unexplored.

-

Metabolic Stability: ADMET studies are needed to assess pharmacokinetic profiles.

-

Synthetic Optimization: Developing catalytic asymmetric routes could enable access to enantiopure material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume